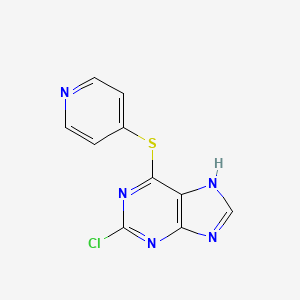
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a pyridin-4-ylthio group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with 4-mercaptopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-Chloro-6-(pyridin-4-ylthio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyridin-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the purine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the pyridin-4-ylthio group.
Reduction: Reduced derivatives of the pyridine ring or the purine core.
科学研究应用
2-Chloro-6-(pyridin-4-ylthio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors in biological systems.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the pyridin-4-ylthio group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-6-(methylthio)-1H-purine: Similar structure but with a methylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(phenylthio)-1H-purine: Similar structure but with a phenylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(ethylthio)-1H-purine: Similar structure but with an ethylthio group instead of a pyridin-4-ylthio group.
Uniqueness
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is unique due to the presence of the pyridin-4-ylthio group, which imparts distinct electronic and steric properties compared to other thio-substituted purines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other scientific research applications.
属性
CAS 编号 |
646510-53-4 |
|---|---|
分子式 |
C10H6ClN5S |
分子量 |
263.71 g/mol |
IUPAC 名称 |
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-1-3-12-4-2-6/h1-5H,(H,13,14,15,16) |
InChI 键 |
JEDPZEUSSCRJBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


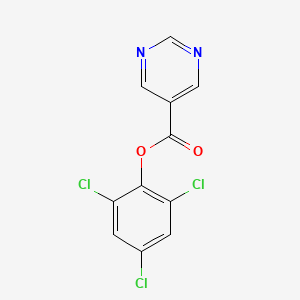
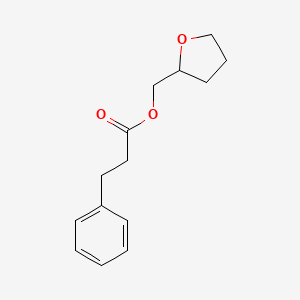
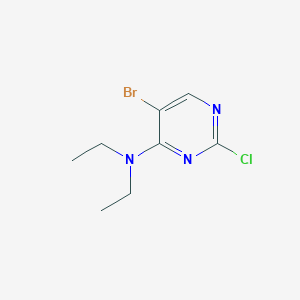
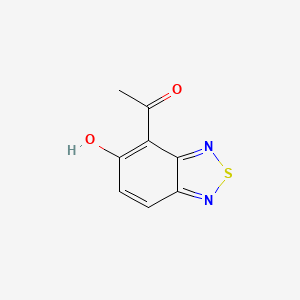
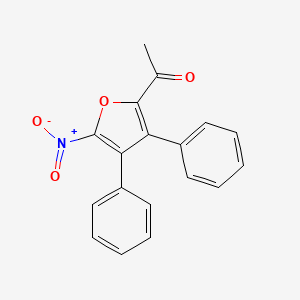
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
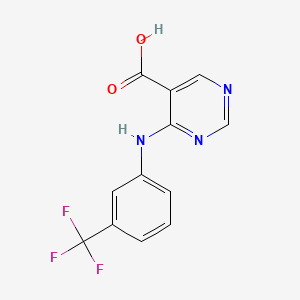
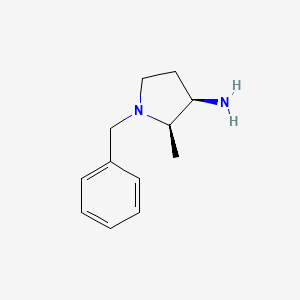
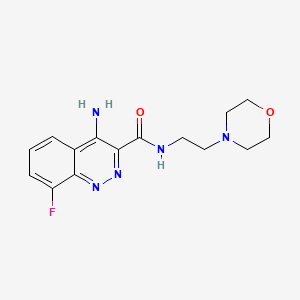
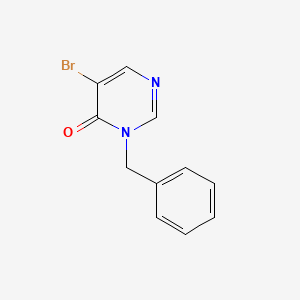
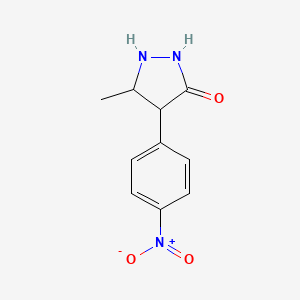
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
